
Dimethyl 3-bromo-4-chlorophthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 3-bromo-4-chlorophthalate is an organic compound with the molecular formula C10H8BrClO4. It is a derivative of phthalic acid, where the hydrogen atoms on the aromatic ring are substituted with bromine and chlorine atoms, and the carboxylic acid groups are esterified with methanol. This compound is used in various chemical reactions and has applications in scientific research and industry .
Métodos De Preparación
Dimethyl 3-bromo-4-chlorophthalate can be synthesized through several methods. One common synthetic route involves the esterification of 3-bromo-4-chlorophthalic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification. Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
Dimethyl 3-bromo-4-chlorophthalate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids using oxidizing agents like potassium permanganate. Common reagents and conditions used in these reactions include strong acids or bases, reducing agents, and oxidizing agents.
Aplicaciones Científicas De Investigación
Dimethyl 3-bromo-4-chlorophthalate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of dimethyl 3-bromo-4-chlorophthalate involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action can vary depending on the specific application and target .
Comparación Con Compuestos Similares
Dimethyl 3-bromo-4-chlorophthalate can be compared with other similar compounds, such as dimethyl 3-bromo-4-fluorophthalate and dimethyl 3-bromo-4-iodophthalate. These compounds share similar structures but differ in the halogen substituents on the aromatic ring. The unique combination of bromine and chlorine in this compound gives it distinct chemical properties and reactivity, making it suitable for specific applications .
Propiedades
Fórmula molecular |
C10H8BrClO4 |
|---|---|
Peso molecular |
307.52 g/mol |
Nombre IUPAC |
dimethyl 3-bromo-4-chlorobenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C10H8BrClO4/c1-15-9(13)5-3-4-6(12)8(11)7(5)10(14)16-2/h3-4H,1-2H3 |
Clave InChI |
AFTYFOBHGZOQNN-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C(=C(C=C1)Cl)Br)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


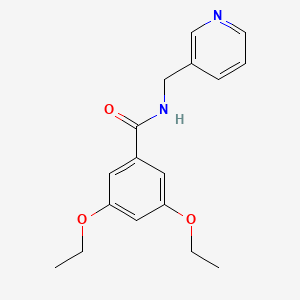
![{3-[(2-Phenoxypropanoyl)amino]phenoxy}acetic acid](/img/structure/B14130025.png)

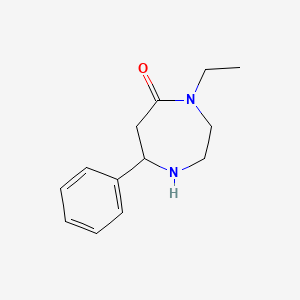

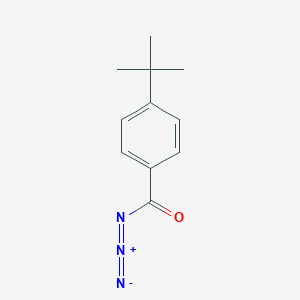
![[(3E)-2-oxo-3-[1-(1H-pyrrol-2-yl)ethylidene]-1H-indol-5-yl]urea](/img/structure/B14130048.png)
![3-Fluoro-3-methyl-1-[(4-nitrophenyl)methyl]-piperidine](/img/structure/B14130049.png)
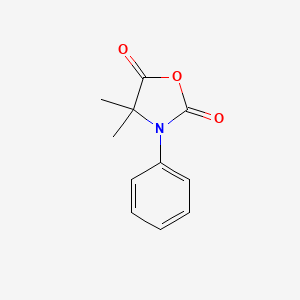
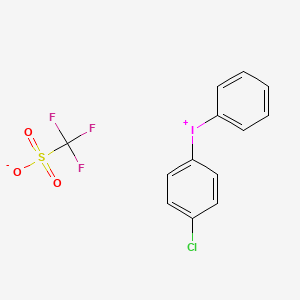
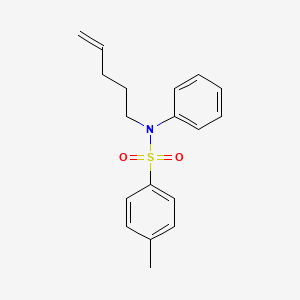
![6-O-[2-(7-bromo-9,9-difluorofluoren-2-yl)-2-oxoethyl] 5-O-tert-butyl 5-azaspiro[2.4]heptane-5,6-dicarboxylate](/img/structure/B14130071.png)
![2-[(Benzyloxy)methyl]butanal](/img/structure/B14130082.png)

